molecular formula C13H24N2O4 B028603 Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate CAS No. 139290-70-3

Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

货号: B028603
CAS 编号: 139290-70-3
分子量: 272.34 g/mol
InChI 键: ITCQNWXLNZGEHP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Pharmacological Applications

  • Vesicular Acetylcholine Transporter (VAChT) Ligands :
    • Research indicates that derivatives of piperidine, including tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, can act as potent ligands for VAChT. These compounds are essential for studying cholinergic signaling in the brain, which has implications for neurodegenerative diseases such as Alzheimer's .
  • Prolylcarboxypeptidase Inhibitors :
    • Compounds similar to this compound have been identified as inhibitors of prolylcarboxypeptidase (PrCP). This enzyme plays a critical role in the regulation of blood pressure and metabolism, making these inhibitors potential candidates for treating conditions like hypertension and obesity .
  • Serotonin Receptor Antagonists :
    • There is emerging evidence that compounds with similar structural features exhibit antagonist activity against serotonin receptors (5-HT2A and 5-HT7). This activity could be leveraged in developing treatments for mood disorders and other psychiatric conditions .

Case Study 1: VAChT Ligand Development

A study explored a series of piperidine derivatives, including this compound, assessing their binding affinities to VAChT. The results showed that certain analogs had high affinity (Ki values as low as 0.78 nM), indicating their potential for use in PET imaging and as therapeutic agents in cholinergic dysfunction .

Case Study 2: PrCP Inhibition

In another investigation, researchers synthesized various benzimidazole pyrrolidinyl amides containing piperidinyl groups. Among these, compounds similar to this compound demonstrated low-nanomolar IC50 values against PrCP, suggesting efficacy in modulating metabolic pathways relevant to obesity management .

Research Insights

Recent studies have highlighted the importance of lipophilicity in enhancing the bioavailability of piperidine derivatives. The presence of the tert-butyl group significantly increases the compound's solubility and permeability across biological membranes, making it a valuable candidate for drug development .

作用机制

The mechanism of action of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

相似化合物的比较

Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

生物活性

Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, with the CAS number 139290-70-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₄N₂O₄
  • Molecular Weight : 272.34 g/mol
  • Chemical Structure : The compound features a piperidine ring substituted with a tert-butyl group and a methoxy(methyl)carbamoyl moiety.

This compound has been studied for its interaction with various biological targets. Notable findings include:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to the endocannabinoid system. For instance, it has been observed to affect the activity of monoacylglycerol lipase (MAGL), which plays a crucial role in the degradation of endocannabinoids .
  • Antagonistic Effects : Research indicates that derivatives of this compound can act as antagonists at serotonin 5-HT₂A receptors, suggesting a potential role in modulating neurotransmitter systems .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antiproliferative Activity : Studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For example, it has shown significant cytotoxicity against ovarian cancer cells with IC₅₀ values in the micromolar range .
  • Selectivity : The compound's selectivity for MAGL over other enzymes in the endocannabinoid system has been highlighted, which may provide therapeutic advantages in targeting specific pathways without affecting other physiological processes .

Table 1: Biological Activity Summary

Activity TypeTargetIC₅₀ (µM)Notes
MAGL InhibitionMonoacylglycerol Lipase11.7Competitive inhibition
AntiproliferativeOvarian Cancer Cells31.5 - 43.9Significant cytotoxicity observed
Serotonin Receptor Antagonism5-HT₂A ReceptorsN/APotential for neuropharmacology

Case Study 1: Anticancer Properties

In a study examining the efficacy of various piperidine derivatives, this compound was tested against multiple cancer cell lines. The results indicated that the compound significantly inhibited cell viability in ovarian cancer cells, demonstrating its potential as an anticancer agent.

Case Study 2: Neuropharmacological Applications

Research into the neuropharmacological effects of this compound revealed its antagonistic properties at serotonin receptors. This finding suggests that it could be explored further for treating conditions related to serotonin dysregulation, such as anxiety and depression.

属性

IUPAC Name

tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-6-10(7-9-15)11(16)14(4)18-5/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCQNWXLNZGEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453979
Record name tert-Butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139290-70-3
Record name tert-Butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl-4-Å?methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 100 L round-bottomed-flask equipped with a mechanical stirrer, thermocouple and nitrogen inlet was charged with DMF (51 L), N,O-dimethylhydroxyamine hydrochloride (2.62 Kg, 26.55 mol), HOBT (1.2 Kg, 8.85 mol), and N-Boc isonipecotic acid (4.10 Kg, 17.70 mol). The mixture warmed to 18 ° C. as the diisopropylethylamine (4.60 Kg, 6.2 L, 35.41 mol) was added over 15 min. The EDC.HCl (5.09 Kg, 26.55 mol) was added in three portions over 3 h maintaining an internal temperature of 18° C. with gentle cooling. The reaction mixture was held at 18° C. for 12 h. HPLC analysis shows no remaining 1. The reaction mixture was pumped into an extractor containing 74 L of water at 5° C. The resulting solution (39.3 g/L of 2) was extracted with ethyl acetate (4×37 L).
Quantity
6.2 L
Type
reactant
Reaction Step One
Quantity
5.09 kg
Type
reactant
Reaction Step Two
Name
Quantity
74 L
Type
solvent
Reaction Step Three
Name
N,O-dimethylhydroxyamine hydrochloride
Quantity
2.62 kg
Type
reactant
Reaction Step Four
Name
Quantity
1.2 kg
Type
reactant
Reaction Step Four
Quantity
4.1 kg
Type
reactant
Reaction Step Four
Name
Quantity
51 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Piperidine-1,4-dicarboxylic acid mono-tert-butyl ester (1.0 eq, 21.8 mmol) was dissolved under inert conditions in 35 ml dry N,N-dimethylformamide. O,N-dimethyl-hydroxylamine hydrochloride (1.03 eq, 22.5 mmol), benzotriazol-1-ol monohydrate (1.03 eq, 22.5 mmol) and triethylamine (1.5 eq, 32.7 mmol) were added. The reaction mixture was cooled to 0° C., N-(3-Dimethylaminopropyl)-N-ethylcarbodiimid hydrochloride (1.0 eq, 21.8 mmol) was added over a period of 10 minutes and the mixture was stirred vigorously at 0° C. for 1 h and at r.t. for 18 h.
Quantity
21.8 mmol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
O,N-dimethyl-hydroxylamine hydrochloride
Quantity
22.5 mmol
Type
reactant
Reaction Step Two
Quantity
22.5 mmol
Type
reactant
Reaction Step Two
Quantity
32.7 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
N-(3-Dimethylaminopropyl)-N-ethylcarbodiimid hydrochloride
Quantity
21.8 mmol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 1-tert-butoxycarbonylisonipecotic acid (5 g, 21.8 mmol; Example 81, Step A), N,O-dimethylhydroxylamine hydrochloride (2.12 g, 21.7 mmol), N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide-hydrochloride (4.6 g, 24 mmol), 1-hydroxy-7-azabenzotriazole (0.3 g, 2.2 mmol), and anhydrous dimethylformamide (50 mL) was stirred at room temp. overnight. The resulting mixture was concentrated under vacuum, and the residue was partitioned between ethyl acetate and aqueous sodium bicarbonate. The organic extract was washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to provide N-Methoxy-N-methyl 1-tert-butoxycarbonylisonipecotamide.
Quantity
5 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

EDC (6.29 g, 32.8 mmol) was added in several portions to a stirring solution of piperidine-1,4-dicarboxylic acid, mono tert-butyl ester (5.0 g, 21.8 mmol), DMAP (10 mg), and N,O-dimethylhydroxylamine hydrochloride (3.21 g, 32.8 mmol) in dichloromethane (100 mL). To the resultant solution was added dropwise triethylamine (9.4 mL, 65.6 mmol), and the reaction mixture was stirred at room temperature overnight. The next day, the reaction mixture was poured into water, and the aqueous layer was extracted using ethyl acetate (3×). The combined organic phase was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to give a colorless oil. Purification by column chromatography (silica gel, 0-40% ethyl acetate in heptane) gave tert-butyl-4-[methoxy(methyl)-carbamoyl]-piperidine-1-carboxylate (5.04 g, 85%) as a colorless oil; 1H NMR (CDCl3, 300 MHz) δ 4.16 (m, 2H), 3.70 (s, 3H), 3.17 (s, 3H), 2.72-2.86 (m, 3H), 1.62-1.75 (m, 4H) and 1.44 (s, 9H).
Name
Quantity
6.29 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.21 g
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of N,O-dimethylhydroxylamine hydrochloride (894 mg, 9.17 mmol), 2-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronio hexafluorphosphate (HBTU) (3.48 g, 9.17 mmol) and diisopropylethylamine (DIPEA) in N,N-dimethylformamide (40 mL) was carefully added 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2 g, 8.73 mmol) and the reaction mixture was stirred at room temperature for 2 days. The mixture was diluted with water (200 mL), extracted with ethyl acetate, washed with aqueous citric acid 5%, aqueous sodium bicarbonate 4%, water, and brine and dried over sodium sulphate. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica flash, using ethyl acetate as eluent (isocratic), to yield the title compound (2.63 g, 99%) as yellowish oil.
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
894 mg
Type
reactant
Reaction Step One
[Compound]
Name
2-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronio hexafluorphosphate
Quantity
3.48 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。